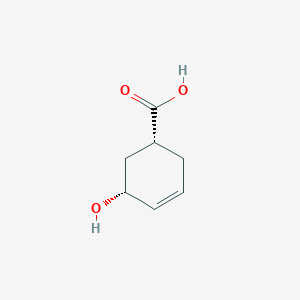

cis-5-Hydroxycyclohex-3-enecarboxylic acid

Description

Properties

IUPAC Name |

(1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6,8H,2,4H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPPQIVHKLYCGG-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@@H](C[C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regio- and Stereoselective Hydroxylation via Iodolactonization and Lactone Opening

One well-documented approach starts from racemic cyclohexene β-amino acids, which undergo regio- and stereoselective iodolactonization to form an iodolactone intermediate. Subsequent elimination and lactone opening with sodium ethoxide (NaOEt) at controlled temperatures yield hydroxylated β-amino esters.

- At 0 °C for 1 hour, lactone opening followed by C=C double bond saturation produces the 5-hydroxylated β-amino ester with the cis configuration.

- At 20 °C for 12 hours, isomerization occurs leading to the thermodynamically more stable trans diastereoisomer after reduction.

This method allows selective access to cis-5-hydroxylated intermediates, which can be further transformed to the target acid (Scheme 2 in).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Iodolactonization | Iodine, suitable solvent | Iodolactone intermediate |

| Lactone opening | NaOEt, 0 °C, 1 h | cis-5-Hydroxylated β-amino ester |

| C=C Saturation | Hydrogenation or reduction | Saturated hydroxylated ester |

| Lactone opening (isomer) | NaOEt, 20 °C, 12 h | trans diastereoisomer |

Oxidation and Epoxidation Followed by Regioselective Reductive Opening

Another approach involves oxidation of cis-β-amino esters using meta-chloroperoxybenzoic acid (MCPBA) to form epoxides selectively. The epoxide is then regioselectively opened with sodium borohydride (NaBH4), favoring hydride attack at the C-5 position, yielding 4-hydroxylated β-amino esters. At elevated temperatures, isomerization can lead to other hydroxylated isomers.

This method provides a diastereoselective route to hydroxylated cyclohexene derivatives, which can be converted to this compound after suitable functional group transformations.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Epoxidation | MCPBA, room temperature | cis-Epoxide intermediate |

| Epoxide opening | NaBH4, low temperature | 4-Hydroxylated β-amino ester |

| Isomerization | Elevated temperature | Isomerized hydroxylated esters |

Methylenation of Oxo Esters and Further Functionalization

Methylenation of oxo esters using methyltriphenylphosphonium bromide and potassium tert-butoxide in tetrahydrofuran (THF) at room temperature has been applied to β-aminooxocarboxylates. This reaction introduces exomethylene groups that can be further manipulated to achieve hydroxylation at desired positions, including C-5.

The general procedure involves stirring the phosphonium salt with base, followed by addition of the oxo ester, stirring for several hours, and then workup with aqueous extraction and chromatographic purification.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Methylenation | Methyltriphenylphosphonium bromide, t-BuOK, THF, 20 °C, 6 h | Exomethylene β-amino ester |

| Purification | Silica gel chromatography | Pure methylenated product |

Alternative Hydroxylation via Enzymatic or Metal Ion Catalysis

Though less directly reported for this compound, hydroxylation of cycloalkyl carboxylic acids and derivatives can be achieved enzymatically or via metal ion catalysis (e.g., Mn2+ ions). Such methods can provide regioselective hydroxylation under mild conditions, potentially applicable to cyclohexene carboxylic acid systems.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The iodolactonization method offers a straightforward route to cis-5-hydroxylated cyclohexene derivatives by exploiting the regio- and stereoselectivity of halolactonization and subsequent lactone ring opening. Control of reaction temperature is critical for obtaining the desired cis isomer.

Epoxidation followed by regioselective reductive opening provides an alternative stereoselective hydroxylation strategy. The use of MCPBA ensures cis-epoxidation, and NaBH4 selectively attacks the epoxide at C-5, yielding hydroxylated products with defined stereochemistry.

Methylenation protocols enable modification of oxo esters to introduce exomethylene groups, which can be further manipulated chemically to install hydroxyl groups at specific positions, including C-5. This method is useful for generating key intermediates for further functionalization.

The enzymatic or metal ion-catalyzed hydroxylation methods reported in related hydroxamic acid syntheses suggest potential mild and selective hydroxylation routes, though direct application to this compound requires further exploration.

Chemical Reactions Analysis

Types of Reactions: cis-5-Hydroxycyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

Overview

cis-5-Hydroxycyclohex-3-enecarboxylic acid (C7H10O3) is an organic compound characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid functional group. This compound has garnered attention in various fields, including organic chemistry, biology, and medicine, due to its potential applications as an intermediate in the synthesis of complex molecules and its possible therapeutic properties.

Organic Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The hydroxyl group can be substituted with other functional groups.

Biological Research

In biological contexts, this compound is studied for its role in metabolic pathways and interactions with enzymes. Its potential effects on enzymatic activities make it a candidate for further exploration in metabolic engineering and biochemistry.

Medicinal Chemistry

Research indicates that this compound may possess therapeutic properties, including:

- Anti-inflammatory Activities : Investigations into its ability to modulate inflammatory responses are ongoing.

- Antioxidant Properties : The compound's structure suggests potential antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its reactivity allows it to be integrated into various formulations, enhancing the performance of products across different applications.

Mechanism of Action

The mechanism by which cis-5-Hydroxycyclohex-3-enecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities and influence metabolic processes .

Comparison with Similar Compounds

- trans-5-Hydroxycyclohex-3-enecarboxylic acid

- cis-4-Hydroxycyclohex-3-enecarboxylic acid

- cis-5-Methoxycyclohex-3-enecarboxylic acid

Comparison: cis-5-Hydroxycyclohex-3-enecarboxylic acid is unique due to its specific cis configuration, which influences its chemical reactivity and biological interactions. Compared to its trans isomer, the cis configuration may result in different stereochemical properties and biological activities .

Biological Activity

Cis-5-Hydroxycyclohex-3-enecarboxylic acid (CHCA) is a compound of significant interest due to its potential biological activities. This article explores the biological activity of CHCA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexene ring with a hydroxyl group and a carboxylic acid functional group. The stereochemistry of the compound plays a crucial role in its biological activity, influencing how it interacts with various biological targets.

CHCA exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity :

- Antimicrobial Properties :

- Antioxidant Activity :

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Antibiotic Development :

- Cancer Therapy :

Case Studies

- In Vitro Studies :

- Animal Models :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol |

| Solubility | Soluble in water |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cis-5-Hydroxycyclohex-3-enecarboxylic acid, and what reaction conditions are critical for ensuring correct stereochemistry?

- Methodological Answer : Synthesis typically involves cyclization of precursor molecules (e.g., dienes or epoxides) under controlled conditions. Key parameters include:

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or NaHCO₃) to promote cyclization while preserving stereochemistry .

- Solvents : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .

- Temperature : Reactions often proceed at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the cis-isomer .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Signals for the cyclohexene ring protons (δ 5.5–6.0 ppm) and hydroxyl/carboxylic acid groups (δ 1.5–3.0 ppm) .

- ¹³C NMR : Peaks for carbonyl carbons (δ 170–180 ppm) and olefinic carbons (δ 120–130 ppm) .

- IR Spectroscopy : Bands for -OH (3200–3600 cm⁻¹) and C=O (1700 cm⁻¹) .

- X-ray Crystallography : SHELX programs refine hydrogen-bonding patterns and confirm cis-configuration .

Q. What are the typical chemical reactions involving the hydroxyl and carboxylic acid groups of this compound?

- Methodological Answer :

- Esterification : React with alcohols (e.g., MeOH) under acidic conditions to form esters .

- Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent .

- Salt Formation : React with bases (e.g., NaOH) to form water-soluble carboxylates .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding interactions in this compound crystals?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates hydrogen-bond strengths .

- Graph Set Analysis : Classifies hydrogen-bond patterns (e.g., Etter’s motifs) to predict crystal packing .

- Tools : Software like Mercury or CrystalExplorer visualizes interactions derived from crystallographic data (e.g., CIF files refined via SHELXL) .

Q. What strategies resolve contradictions in experimental data regarding the reactivity of functional groups in this compound?

- Methodological Answer :

- Controlled Reactivity Studies : Systematically vary reaction conditions (e.g., pH, temperature) to isolate competing pathways .

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydroxyl group participation in hydrolysis .

- Cross-Validation : Compare NMR, HPLC, and mass spectrometry data to confirm product identity .

Q. How does stereoelectronic effects influence the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., cyclooxygenase) to assess binding affinity .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methylated hydroxyl group) and compare bioactivity via enzymatic assays .

Comparative Analysis of Related Compounds

Key Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.